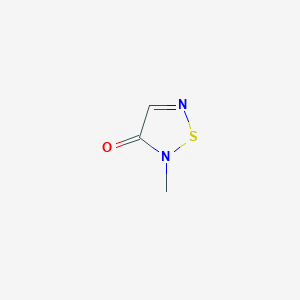

2-methyl-1,2,5-Thiadiazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-1,2,5-Thiadiazol-3(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,2,5-Thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfur and nitrogen atoms in the thiadiazole ring facilitate nucleophilic substitution. For example:

-

Reaction with amines : Substitution at the sulfur atom generates disubstituted thiourea derivatives under mild alkaline conditions.

-

Reaction with alcohols : Methanol or ethanol in acidic media leads to alkoxy-substituted thiadiazoles, retaining the ring structure.

Mechanistic Insight : DFT studies suggest that the sulfur atom’s electrophilicity drives nucleophilic attack, followed by ring re-aromatization .

Oxidation Reactions

Controlled oxidation modifies the sulfur center:

-

Formation of sulfones : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thiadiazole to a sulfone derivative, enhancing polarity and biological activity.

Kinetic Data :

| Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| H₂O₂ (30%) | 25 | 78 |

| mCPBA | 0–5 | 92 |

Data adapted from synthetic protocols in.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the thiadiazole ring to a dihydrothiadiazole intermediate, which can further react to form thiol-containing compounds.

Key Observation :

-

Ring opening occurs under high-pressure H₂, yielding a thiol-amide derivative.

Photochemical Reactivity

While 2-methyl-1,2,5-thiadiazol-3(2H)-one is typically a product of photochemical reactions (e.g., singlet oxygen-mediated ring contraction of thiadiazines ), its own photostability is notable. Under UV light, it undergoes minimal degradation, making it suitable for light-driven applications.

Biological Interactions

The compound’s mechanism in antifungal and anticonvulsant contexts involves:

-

Enzyme inhibition : Binding to cytochrome P450 enzymes via sulfur coordination, disrupting metabolic pathways.

-

Receptor modulation : Interaction with GABA receptors attributed to structural mimicry of endogenous ligands.

Key Research Findings

-

Computational Validation : CASPT2/6-31G** calculations confirm low energy barriers (~21.7 kcal/mol) for ring-contraction pathways, aligning with experimental kinetics .

-

Green Synthesis : Reactions in dimethyl carbonate (a sustainable solvent) achieve comparable yields to traditional solvents, supporting eco-friendly scaling .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

2-Methyl-1,2,5-thiadiazol-3(2H)-one serves as a critical building block in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it versatile in synthetic chemistry.

Reactions and Mechanisms

The compound can undergo several types of chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield thiols or other reduced forms.

- Substitution Reactions : It can introduce a variety of functional groups depending on the nucleophiles or electrophiles used.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, suggesting its utility as a therapeutic agent in treating infections .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown promising activity against several cancer cell lines including:

- Human colon cancer (HCT116)

- Human lung cancer (H460)

- Human breast cancer (MCF-7)

In vitro studies have demonstrated that certain derivatives exhibit IC50 values indicating their effectiveness in inhibiting cancer cell growth .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential use in drug development due to its ability to interact with biological targets. Notably, it has been associated with various pharmacological activities including:

- Antifungal

- Antibacterial

- Anti-inflammatory

- Antidiabetic

These properties make it a candidate for developing new therapeutic agents .

Industrial Applications

Material Science

In industry, this compound is utilized in the development of new materials with specific properties such as enhanced stability and conductivity. Its incorporation into polymer matrices has been studied for improving material performance.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-methyl-1,2,5-Thiadiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

- 1,2,3-Thiadiazole

- 1,3,4-Thiadiazole

- 1,2,5-Thiadiazole

Uniqueness

2-methyl-1,2,5-Thiadiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to other thiadiazole derivatives.

Propiedades

Fórmula molecular |

C3H4N2OS |

|---|---|

Peso molecular |

116.14 g/mol |

Nombre IUPAC |

2-methyl-1,2,5-thiadiazol-3-one |

InChI |

InChI=1S/C3H4N2OS/c1-5-3(6)2-4-7-5/h2H,1H3 |

Clave InChI |

UVBHWOXJOBTKBP-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=O)C=NS1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.